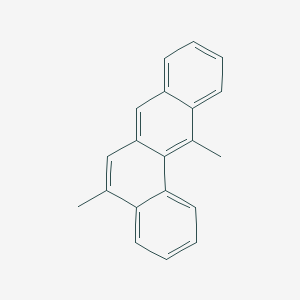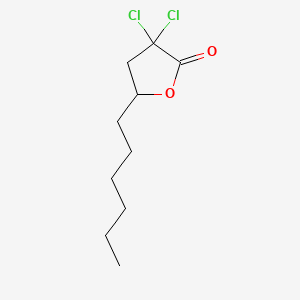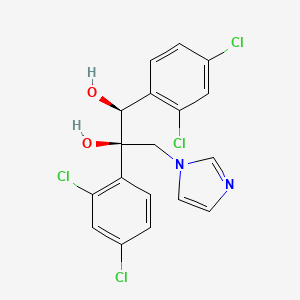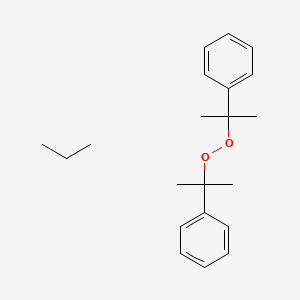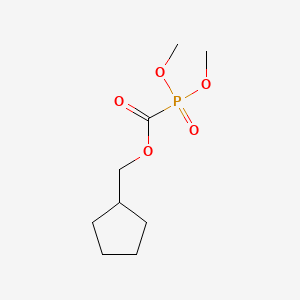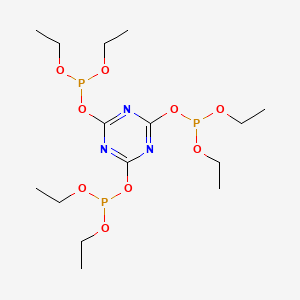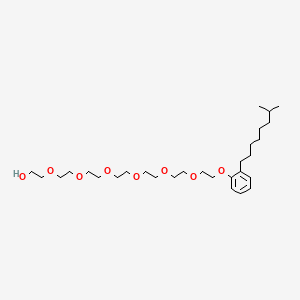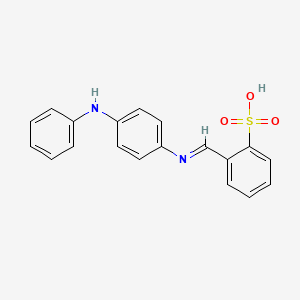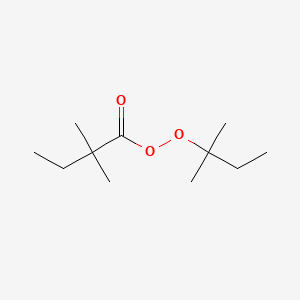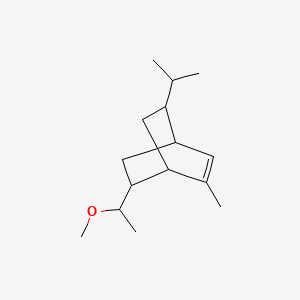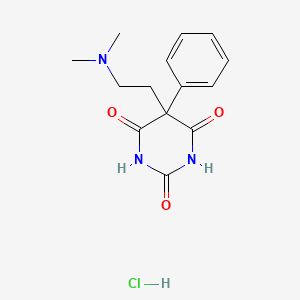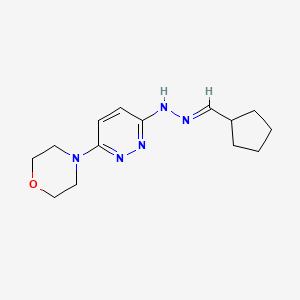
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone is a complex organic compound that features a cyclopentane ring, a carboxaldehyde group, a morpholine ring, and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone typically involves multiple steps. One common method includes the condensation of cyclopentanecarboxaldehyde with 6-(4-morpholinyl)-3-pyridazinylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanemethanol derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxaldehyde, 6-(4-morpholinyl)-3-pyridazinylhydrazone: shares similarities with other hydrazone derivatives, such as:
Uniqueness
- The presence of the morpholine ring in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles.
Propiedades
Número CAS |
90932-09-5 |
|---|---|
Fórmula molecular |
C14H21N5O |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
N-[(E)-cyclopentylmethylideneamino]-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H21N5O/c1-2-4-12(3-1)11-15-16-13-5-6-14(18-17-13)19-7-9-20-10-8-19/h5-6,11-12H,1-4,7-10H2,(H,16,17)/b15-11+ |
Clave InChI |
KJTWLHJSFFNNGS-RVDMUPIBSA-N |
SMILES isomérico |
C1CCC(C1)/C=N/NC2=NN=C(C=C2)N3CCOCC3 |
SMILES canónico |
C1CCC(C1)C=NNC2=NN=C(C=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




